An In-depth Technical Guide on the Environmental Impact and Global Warming Potential of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
An In-depth Technical Guide on the Environmental Impact and Global Warming Potential of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Scarcity for a Niche Compound
The absence of direct data necessitates a structured, scientifically-grounded approach to estimate these properties. This guide, therefore, synthesizes information from the atmospheric chemistry of structurally analogous compounds to provide a robust assessment of the likely environmental profile of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. The principles guiding this analysis are rooted in the well-understood relationships between molecular structure and atmospheric fate for halogenated hydrocarbons.
Section 1: Molecular Structure and Its Environmental Implications
The environmental impact of a halogenated alkane is primarily dictated by its molecular structure. For 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane, the key structural features are:
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Saturated Carbon Backbone: The butane structure indicates a stable, non-reactive backbone in the absence of UV radiation.
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Presence of Hydrogen Atoms (C-H Bonds): The two hydrogen atoms on the second and third carbon atoms are the primary sites for atmospheric degradation. In the troposphere, these C-H bonds are susceptible to attack by hydroxyl radicals (•OH), the atmosphere's primary cleansing agent. This reaction is the rate-limiting step for the removal of many hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) from the atmosphere. The presence of these bonds implies a finite atmospheric lifetime, likely on the order of years to decades.
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Presence of Chlorine Atoms (C-Cl Bonds): The two chlorine atoms are the source of the compound's ozone-depleting potential. If the molecule persists long enough to reach the stratosphere, high-energy UV radiation can break the C-Cl bonds, releasing chlorine radicals (Cl•). These radicals can then catalytically destroy ozone molecules, contributing to the depletion of the ozone layer.
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High Degree of Fluorination (C-F Bonds): The six fluorine atoms contribute to the molecule's chemical stability and its ability to absorb infrared radiation. The C-F bond is exceptionally strong, making the molecule a potent greenhouse gas. The absorption of terrestrial infrared radiation by these bonds is the mechanism by which the compound contributes to global warming.
Section 2: Estimated Environmental Profile
Based on the structural analysis and comparison with well-characterized HCFCs, the following is an estimated environmental profile for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.
Atmospheric Lifetime
The atmospheric lifetime of a halogenated hydrocarbon containing C-H bonds is primarily determined by the rate of its reaction with hydroxyl radicals. While the specific rate constant for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is unknown, we can draw comparisons with other dichlorinated alkanes. For instance, HCFC-141b (1,1-dichloro-1-fluoroethane) has an atmospheric lifetime of 9.2 years, while HCFC-225ca (3,3-dichloro-1,1,1,2,2-pentafluoropropane) has a lifetime of 2.1 years[1].
Given the presence of two C-H bonds in a four-carbon chain, it is reasonable to infer that the atmospheric lifetime of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is likely to be in the range of several years to a couple of decades . This is significantly shorter than that of fully halogenated chlorofluorocarbons (CFCs), which can persist in the atmosphere for many decades to centuries[2][3][4].
Ozone Depletion Potential (ODP)
The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned an ODP of 1.0[5][6]. The presence of two chlorine atoms in 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane means its ODP is greater than zero. However, its ODP will be significantly lower than that of CFCs due to its shorter atmospheric lifetime, which reduces the fraction of the emitted substance that reaches the stratosphere.
HCFCs, which also contain chlorine but have shorter atmospheric lifetimes, generally have ODPs in the range of 0.005 to 0.2[5]. For example, HCFC-141b has an ODP of 0.11, and HCFC-22 has an ODP of 0.055[1]. Given its structure, the ODP of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is likely to fall within this range, making it a substance with a tangible, albeit not extreme, potential to damage the ozone layer.
Global Warming Potential (GWP)
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1. The high degree of fluorination in 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane strongly suggests that it is an effective absorber of infrared radiation and thus a potent greenhouse gas.
The GWP of a substance is a function of its atmospheric lifetime and its radiative efficiency. While the latter is unknown, we can again look to analogous compounds. Many HCFCs have 100-year GWPs in the hundreds to thousands. For example, HCFC-141b has a 100-year GWP of 700, and HCFC-142b has a GWP of 2400[1]. It is highly probable that the 100-year GWP of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane would also be in the range of several hundred to a few thousand .
Summary of Estimated Environmental Parameters
| Environmental Metric | Estimated Value/Range | Rationale |
| Atmospheric Lifetime | Several years to a few decades | Presence of two C-H bonds allows for tropospheric degradation by •OH radicals, similar to other HCFCs. |
| Ozone Depletion Potential (ODP) | 0.01 - 0.2 | Contains two chlorine atoms, but its shorter atmospheric lifetime compared to CFCs reduces its ozone-depleting efficiency. |
| Global Warming Potential (GWP) (100-year) | Several hundred to a few thousand | High degree of fluorination leads to strong infrared absorption, characteristic of potent greenhouse gases. |
Section 3: Atmospheric Degradation Pathway
The primary atmospheric fate of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is expected to be initiated by its reaction with hydroxyl radicals in the troposphere. The likely degradation pathway is as follows:
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Hydrogen Abstraction: A hydroxyl radical (•OH) abstracts a hydrogen atom from the carbon backbone, forming water and a halogenated alkyl radical.
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Oxidation: The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.
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Further Reactions: This peroxy radical will undergo a series of further reactions, likely leading to the formation of more stable, oxygenated products such as halogenated aldehydes or ketones.
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Decomposition and Removal: These intermediate products will themselves be subject to further degradation, eventually breaking down into smaller, more soluble compounds like hydrogen halides (HCl, HF) and carbon dioxide. These soluble products are then removed from the atmosphere through wet deposition (rainout).
The following diagram illustrates this generalized atmospheric degradation pathway.
Caption: Generalized tropospheric degradation pathway for 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane.
Section 4: Regulatory Context and Considerations
Given its structural characteristics as a hydrochlorofluorocarbon, 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane would likely fall under the regulatory frameworks governing ozone-depleting substances, such as the Montreal Protocol and its subsequent amendments. Although not explicitly listed due to its apparent low volume of use, any significant production or application would likely trigger regulatory scrutiny.
For researchers and professionals in drug development, the use of such a compound, even in small quantities for synthesis or as a process solvent, warrants careful consideration of its environmental fate. While its direct contribution to ozone depletion and global warming from laboratory-scale use may be minimal, adherence to best practices for the handling and disposal of halogenated compounds is paramount to minimize emissions.
Section 5: Conclusion and Recommendations
In the absence of direct experimental data, this guide provides a scientifically-informed estimation of the environmental impact of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. The key takeaways are:
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The compound is expected to have a finite atmospheric lifetime of several years to a few decades, due to the presence of C-H bonds.
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It possesses a non-zero Ozone Depletion Potential , likely in the range of other dichlorinated HCFCs.
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It is expected to be a potent greenhouse gas , with a 100-year GWP in the hundreds to low thousands.
For professionals considering the use of this compound, it is recommended to:
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Seek Alternatives: Whenever possible, prioritize the use of compounds with well-characterized and lower environmental impacts.
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Exercise Strict Emissions Control: If its use is unavoidable, implement rigorous containment and disposal procedures to prevent its release into the atmosphere.
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Advocate for Further Research: Should this compound be considered for broader applications, encourage and support experimental studies to determine its precise atmospheric lifetime, ODP, and GWP.
This proactive approach ensures that scientific and industrial activities are conducted with a full understanding of their potential environmental consequences, even when dealing with niche chemical compounds.
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